Iodoform-d

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612), carbon-13, or nitrogen-15, into molecules to trace their journey through chemical reactions or biological systems. This method provides unparalleled insight into reaction mechanisms, metabolic pathways, and molecular interactions. By tracking the isotopically labeled molecules, researchers can elucidate complex processes at a molecular level.

Stable isotopes, being non-radioactive, are particularly valuable for long-term studies and are widely used in fields like drug metabolism and environmental science. The ability to precisely locate and quantify labeled compounds has revolutionized analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In drug development, for instance, deuterium labeling can alter the metabolic rate of a drug, potentially improving its pharmacokinetic profile.

Overview of Deuterated Haloforms in Fundamental and Applied Research

Deuterated haloforms, a class of compounds that includes iodoform-d (CDI3), chloroform-d (B32938) (CDCl3), and bromoform-d (B1266658) (CDBr3), are of significant interest in both fundamental and applied research. Chloroform-d is widely used as a solvent in NMR spectroscopy, as it allows for the analysis of organic compounds without the interference of solvent protons.

The study of deuterated haloforms provides valuable data on vibrational relaxation rates and other photophysical properties. These compounds also serve as model systems for understanding intermolecular interactions in solutions. Research has been conducted on the behavior of deuterated haloforms in various solvents, contributing to a deeper understanding of solvent effects on molecular dynamics. Industrially, a variant of the haloform reaction is employed to produce deuterated chloroform.

Rationale for Focused Academic Inquiry into this compound

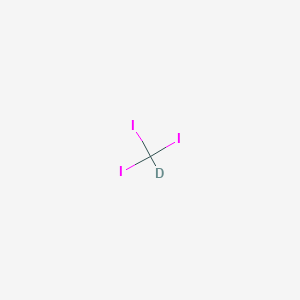

This compound (triiodomethane-d) is the deuterated analog of iodoform (B1672029) (CHI3), where the single hydrogen atom is replaced by a deuterium atom. This substitution makes it a valuable tool for specific research applications. While iodoform itself has historical use as an antiseptic, the focus on this compound in an academic context is primarily due to its utility in mechanistic and spectroscopic studies.

The presence of the deuterium atom allows researchers to probe reaction mechanisms involving the transfer of the hydrogen atom in iodoform. By comparing the reaction rates and products of iodoform and this compound, scientists can determine whether the C-H/C-D bond is broken in the rate-determining step of a reaction. Furthermore, this compound can be used as a reference standard in deuterium and carbon-13 NMR spectroscopy. Its simple, well-defined NMR signal provides a precise point of reference for chemical shift measurements. A focused study on this compound allows for a deeper understanding of the kinetic isotope effect and provides a powerful tool for the elucidation of complex chemical processes.

Properties and Synthesis of this compound

This compound is a pale yellow, crystalline solid. The substitution of protium (B1232500) with deuterium results in a slight increase in its molecular weight and can subtly affect its physical properties such as melting and boiling points due to enhanced intermolecular forces.

| Property | Iodoform (CHI3) | This compound (CDI3) |

| Molecular Formula | CHI3 | CDI3 |

| Molar Mass ( g/mol ) | 393.73 | 394.73 |

| Melting Point (°C) | 119 | 120–122 |

| Boiling Point (°C) | 218 | 219–221 |

| Density (g/cm³) | 4.008 | ~4.012 (estimated) |

The primary method for synthesizing this compound is through the haloform reaction, a well-established method in organic chemistry. This reaction involves the treatment of a deuterated methyl ketone with iodine in the presence of a strong base.

Applications in Chemical Research

The unique properties of this compound make it a valuable tool in several areas of chemical research.

Use in Mechanistic Studies

The most significant application of this compound lies in the elucidation of reaction mechanisms through the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. By comparing the rate of a reaction using iodoform versus this compound, chemists can determine if the cleavage of the C-H/C-D bond is a rate-limiting step. This information is crucial for understanding the transition state of a reaction and for designing more efficient synthetic pathways.

Role in Spectroscopic Analysis

In the field of nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are essential. this compound can serve as a chemical shift reference in both carbon-13 and deuterium NMR. Its single, sharp signal in the NMR spectrum provides a reliable point of reference for calibrating the spectrometer and for measuring the chemical shifts of other nuclei in the sample.

Structure

3D Structure

Properties

IUPAC Name |

deuterio(triiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHI3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJPEAGHQZHRQV-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHI3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584109 | |

| Record name | Triiodo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.738 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-27-1 | |

| Record name | Triiodo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodomethane-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Iodoform

Isotopic Exchange Approaches for Iodoform-d Synthesis

Isotopic exchange reactions are a common strategy for introducing deuterium (B1214612) into organic molecules. These methods rely on the establishment of a chemical equilibrium where hydrogen atoms are swapped for deuterium atoms from a deuterium-rich source.

The synthesis of this compound can be accomplished via a modification of the classical haloform reaction. wikipedia.org The haloform reaction produces iodoform (B1672029) from the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone, in the presence of a base. For the synthesis of this compound, this process is adapted by using deuterated reagents and solvents.

In a typical base-catalyzed hydrogen-deuterium exchange, the carbon-bound hydrogens adjacent to a carbonyl group (α-hydrogens) are rendered acidic and can be removed by a base to form an enolate. In the presence of a deuterated solvent, the enolate is deuterated upon reprotonation. This process is repeated until all α-hydrogens are replaced by deuterium. Subsequent reaction with iodine and a base yields the deuterated haloform.

Key to this method is the use of a deuterated base, such as sodium deuteroxide (NaOD) or potassium tert-butoxide (KOtBu), in a deuterated solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The base facilitates the deprotonation-reprotonation cycle, leading to high deuterium incorporation at the methyl group before the final cleavage step that forms this compound.

| Parameter | Description | Reference |

| Reaction Type | Base-catalyzed hydrogen-deuterium exchange (Haloform Reaction) | |

| Starting Materials | Methyl ketone (e.g., acetone), Iodine (I₂) | wikipedia.org |

| Deuterium Source | Deuterated base (e.g., NaOD, KOtBu), Deuterated solvent (e.g., D₂O) | |

| Mechanism | Keto-enol tautomerism under basic conditions facilitates the exchange of α-protons with deuterium from the solvent. The resulting trideuterated ketone is then cleaved by the base to form this compound. |

Heavy water (D₂O) is the most common and cost-effective deuterium source for isotopic labeling reactions. Its use is central to many hydrogen-deuterium exchange (HDX) protocols for synthesizing deuterated compounds. In the context of this compound synthesis, D₂O serves as the primary reservoir of deuterium atoms that are incorporated into the precursor methyl ketone.

The process often involves heating the organic substrate (like acetone (B3395972) or ethanol) in a mixture of D₂O and a base. The exchange rate is dependent on factors such as pH, temperature, and the presence of a catalyst. Deuterated alcohols, such as methanol-d₄ (CD₃OD) or ethanol-d₆ (C₂D₅OD), can also be used as the deuterating medium, sometimes in conjunction with a deuterated base. These solvents can offer improved solubility for certain organic substrates compared to D₂O. The use of D₂O or deuterated alcohols under basic conditions ensures that the enolizable protons of the methyl ketone are efficiently exchanged for deuterons prior to iodination and cleavage.

| Deuterium Source | Role in Synthesis | Advantages | Reference |

| Heavy Water (D₂O) | Primary deuterium source for α-deuteration of the ketone precursor. | Inexpensive, readily available, environmentally benign. | |

| Deuterated Alcohols (e.g., CD₃OD) | Can act as both the solvent and deuterium source. | Can improve substrate solubility; repeated cycles can achieve high deuteration levels. |

Transition metal catalysts can significantly facilitate hydrogen-deuterium exchange reactions, often under milder conditions than uncatalyzed methods. Catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), iron (Fe), and manganese (Mn) have been shown to be effective for deuterating organic compounds using D₂O as the deuterium source.

For the synthesis of this compound precursors, a metal catalyst can activate the C-H bonds adjacent to the carbonyl group, promoting their exchange with deuterium from D₂O. For example, ruthenium and iron pincer complexes have demonstrated high efficiency and regioselectivity in the deuteration of alcohols, which are common precursors for methyl ketones. Similarly, palladium on carbon (Pd/C) has been used in combination with D₂O to achieve H-D exchange in various organic molecules. The general principle involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source.

| Catalyst Type | Example | Key Features | Reference |

| Ruthenium (Ru) | Ru-pincer complexes | High efficiency for selective α- and β-deuteration of alcohols in D₂O. | |

| Iron (Fe) / Manganese (Mn) | Fe/Mn-pincer complexes | Earth-abundant metal catalysts for regioselective deuteration of alcohols using D₂O. | |

| Palladium (Pd) | Palladium on Carbon (Pd/C) | Heterogeneous catalyst used with D₂O, often with in-situ generated D₂ gas, for H-D exchange. | |

| Platinum (Pt) | Platinum Oxide (Adam's catalyst) | Used for H-D exchange on amines and other substrates in the presence of D₂O. |

Heavy Water and Deuterated Alcohol Deuterium Sources

Novel Synthetic Routes for this compound Production

Beyond traditional exchange methods, novel synthetic strategies are being developed to improve the efficiency, selectivity, and safety of producing deuterated compounds like this compound.

In-situ techniques involve the generation of a highly reactive intermediate that is immediately trapped or reacted to form the desired product. For the synthesis of this compound, this could involve the formation of a deuterated carbanion or radical species.

A relevant approach is the generation of a dihalocarbenoid-like species. For instance, diiodomethane (B129776) (CH₂I₂) can be deprotonated by a strong base like sodium hexamethyldisilazide (NaHMDS) to form the (iodomethyl)sodium carbenoid (NaCHI₂), which can then be used in alkylation reactions. A deuterated analogue could be conceptualized by starting with deuterated diiodomethane (CD₂I₂) or by performing the reaction in a deuterated solvent where exchange can occur.

Another potential route involves the in-situ generation of a deuterated imine, which is then subjected to reductive deuteration. While not a direct route to this compound, these advanced methods highlight the principle of creating and immediately deuterating a reactive species, which could be adapted for iodoform precursors.

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical production that offers significant advantages over traditional batch processing. These benefits include precise control over reaction parameters like temperature and time, enhanced safety, improved mixing, and easier scalability.

The application of flow chemistry to deuteration reactions has proven highly effective. In a typical setup for H-D exchange, a solution of the substrate and a catalyst is pumped through a heated reactor column simultaneously with a deuterium source like D₂O. For example, deuterated aromatic compounds have been synthesized using a flow reactor with a platinum catalyst, D₂O, and microwave heating. This method drastically reduces reaction times and can improve yields. Systems like the H-Cube Pro® can generate deuterium gas in-situ from the electrolysis of heavy water, which is then used in a continuous flow hydrogenation/deuteration process. Such methodologies could be readily adapted for the large-scale production of deuterated ketone precursors needed for this compound synthesis, enhancing efficiency and throughput.

| Feature | Advantage in Deuteration Synthesis | Reference |

| Precise Control | Exact regulation of temperature, pressure, and residence time leads to higher selectivity and minimized decomposition. | |

| Enhanced Safety | Small reaction volumes minimize risks associated with high pressures or exothermic reactions. | |

| Improved Efficiency | Reduced reaction times (minutes vs. hours) and potential for higher yields. | |

| Scalability | Continuous operation allows for straightforward scaling from laboratory to industrial production. |

In-Situ Generation and Deuteration Techniques

Deuterium Incorporation Efficiency and Isotopic Purity Assessment

Deuterium Incorporation Efficiency

Deuterium incorporation efficiency refers to the percentage of molecules in a sample that have successfully incorporated the deuterium isotope at the desired position. In the context of this compound, this means quantifying the proportion of CDI₃ relative to any residual CHI₃ or partially deuterated intermediates.

The traditional haloform reaction, when conducted with deuterated starting materials like a deuterated methyl ketone (CD₃COR) and a deuterated base (like NaOD), is known to produce this compound with high isotopic purity, often exceeding 99 atom % D. Modern approaches, such as flow chemistry using heterogeneous catalysis for H/D exchange, have also demonstrated high efficiency, with reported deuterium purity reaching up to 99.8%. The efficiency is highly dependent on the reaction conditions, the purity of the deuterated reagents, and the potential for back-exchange reactions during workup.

Isotopic Purity Assessment

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of labeled compounds. This technique separates ions based on their mass-to-charge ratio, allowing for the clear distinction between this compound (CDI₃) and its non-deuterated counterpart (CHI₃) due to the mass difference between deuterium and protium (B1232500).

In practice, the analysis involves:

Identifying the molecular ion peak for this compound.

Analyzing the isotopic mass distribution of the molecular ion cluster.

Calculating the isotopic purity by comparing the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species. The natural isotopic abundance of other elements in the molecule must be corrected for to ensure an accurate calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful, non-destructive technique for assessing isotopic purity. Different NMR methods can be utilized to provide detailed, site-specific information about deuterium incorporation.

Proton NMR (¹H NMR): Quantitative ¹H NMR is a straightforward method to determine isotopic purity. By integrating the signal of the residual C-H proton in an iodoform sample and comparing it to a known internal standard, the amount of non-deuterated impurity can be precisely quantified. The absence or significant diminution of the characteristic iodoform proton signal indicates high deuterium incorporation.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nucleus. For this compound, a single resonance would be expected in the ²H NMR spectrum, confirming the presence of the C-D bond. A combined ¹H NMR and ²H NMR approach is considered a robust and highly accurate strategy for determining the isotopic abundance in deuterated compounds.

Carbon-13 NMR (¹³C NMR): Deuterium substitution has a distinct effect on the ¹³C NMR chemical shift of the carbon atom to which it is attached, as well as adjacent carbons. This phenomenon, known as the deuterium-induced isotope shift, can be used for quantification. By decoupling both ¹H and ²H nuclei, the ¹³C signals for the deuterated and non-deuterated isotopologues can be resolved and integrated, allowing for accurate measurement of the degree of deuteration.

Table 1: Analytical Techniques for Isotopic Purity Assessment of this compound

| Analytical Method | Principle of Measurement | Key Findings/Application |

| High-Resolution Mass Spectrometry (HR-MS) | Separates ions by mass-to-charge ratio, distinguishing CDI₃ from CHI₃ based on molecular weight. | Determines overall isotopic enrichment by analyzing the isotopic mass distribution of the molecular ion. |

| Proton NMR (¹H NMR) | Quantifies the signal from any residual C-H protons against an internal standard. | Measures the level of non-deuterated impurity, with a diminished signal indicating high purity. |

| Deuterium NMR (²H NMR) | Directly detects the signal from deuterium nuclei. | Confirms the presence of the C-D bond and can be used in combination with ¹H NMR for accurate quantification. |

| Carbon-13 NMR (¹³C NMR) | Measures the deuterium-induced isotope shifts on carbon resonances. | Allows for accurate integration and quantification of different isotopologues, especially when both ¹H and ²H are decoupled. |

Advanced Spectroscopic Characterization of Iodoform D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local environment of atomic nuclei within a molecule. For Iodoform-d, both ¹³C and ²H NMR provide valuable insights.

The substitution of hydrogen with deuterium (B1214612) induces a small but measurable change in the chemical shift of neighboring nuclei in NMR spectra, known as the deuterium isotope effect on chemical shifts. This effect arises from the differences in vibrational averaging of bond lengths and angles caused by the heavier deuterium atom, which in turn affects the nuclear magnetic shielding.

In the case of this compound (CDI₃) compared to iodoform (B1672029) (CHI₃), the deuterium atom directly bonded to the carbon atom influences the ¹³C NMR chemical shift. Studies on halogenomethanes, including iodoform, have investigated these deuterium-induced ¹³C isotope shifts. It has been observed that successive substitution of hydrogen by heavier atoms like iodine can lead to a decrease in the magnitude of the one-bond deuterium isotope shift. A negative linear deuterium isotope shift for the ¹³C nucleus in iodoform has been reported, suggesting that each substitution of hydrogen by iodine is accompanied by a decrease in the isotope shift by approximately 0.18 ppm. The ¹³C chemical shift of CHI₃ in acetone (B3395972) has been reported around -154 ppm, differing from values in other solvents like pyridine, highlighting the sensitivity of chemical shifts to intermolecular effects.

While a specific ¹³C NMR chemical shift for CDI₃ was not explicitly found in the search results, the principle of deuterium-induced isotopic shifts indicates that the ¹³C signal in this compound will be shifted relative to that of non-deuterated iodoform. This isotopic shift can be utilized in complex mixture analysis to differentiate between deuterated and non-deuterated species.

| Compound | Isotopic Substitution | ¹³C NMR Chemical Shift (ppm) | Isotope Shift (ppm) | Notes | Source |

| CHI₃ | H | -154 (in acetone) | - | Value is solvent-dependent. | |

| CDI₃ | D | Shifted relative to CHI₃ | Negative linear | Shift is influenced by deuteration. |

Deuterium (²H) is a quadrupolar nucleus (spin I=1), meaning it possesses an electric quadrupole moment that interacts with the electric field gradient (EFG) at the nucleus. This interaction is a significant factor in deuterium NMR and provides valuable information about molecular symmetry, bonding, and dynamics, particularly in the solid state where EFGs are not averaged to zero as in liquids.

The deuterium quadrupole coupling constant (C<0xE2><0x82><0x90>q = e²qQ/h) quantifies the strength of this interaction and is sensitive to the electron distribution around the deuterium nucleus. For [²H]triiodomethane (this compound), the deuterium quadrupole coupling constant in the solid state has been reported as 167.5 ± 1 kHz. This value is within a small range observed for deuterotrihalomethanes in the solid state.

Deuterium NMR relaxation studies, such as spin-lattice relaxation (T₁) and spin-spin relaxation (T₂), provide insights into the dynamics of the deuterium-labeled molecule. Relaxation rates are influenced by molecular motions that cause fluctuations in the quadrupolar interaction. In solid-state deuterium NMR, relaxation measurements can be used to characterize the amplitude and timescale of molecular reorientations, such as jumps between different orientations. While specific deuterium relaxation studies for this compound were not detailed in the provided search results, the principles of deuterium NMR relaxation are broadly applicable to studying the dynamics of this molecule in condensed phases. For instance, studies on other solid systems using deuterium NMR relaxation have characterized molecular motions and their correlation times. jsscacs.edu.in

| Parameter | Value | State | Notes | Source |

| Deuterium Quadrupole Coupling Constant (C<0xE2><0x82><0x90>q) | 167.5 ± 1 kHz | Solid State | For [²H]triiodomethane |

This compound plays a crucial role in the field of isotopic labeling and isotope tracing studies in organic chemistry. By selectively incorporating deuterium into the iodoform molecule, researchers can use it as a tracer to follow the fate of the carbon and hydrogen (deuterium) atoms in chemical reactions and processes. The distinct NMR signature of deuterium, and the isotopic shifts it induces on neighboring nuclei like ¹³C, allows for the tracking of labeled molecules or molecular fragments using NMR spectroscopy. This is particularly useful for elucidating reaction mechanisms, studying reaction kinetics, and investigating molecular transformations. this compound's ability to act as a source of deuterium in deuterium exchange reactions further enhances its utility in isotopic labeling.

Deuterium Quadrupole Coupling Constants and Relaxation Studies

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its structure, bonding, and intermolecular interactions. journals.co.za Deuteration causes shifts in vibrational frequencies, particularly those involving C-H (now C-D) stretching and bending motions, due to the change in reduced mass. journals.co.za

Studies involving the vibrational spectra of iodoform and deutero iodoform single crystals have been conducted using Raman and far infrared spectroscopy. These studies aim to assign the observed vibrational frequencies to specific molecular motions (stretching, bending, etc.) and analyze the vibrational properties in the crystalline environment. The vibrational assignment of iodoform has been discussed, and observed frequencies compared with calculated values. Analyzing the spectra of single crystals allows for the investigation of lattice modes (vibrations of the crystal lattice) and the influence of crystal packing on molecular vibrations. researchgate.net Approximate force fields for iodoform, including CDI₃, have been derived using solid-state vibrational assignments. researchgate.net

The vibrational spectra of molecular crystals can exhibit temperature dependence. Changes in temperature can affect lattice parameters, intermolecular interactions, and molecular dynamics, leading to shifts in vibrational frequencies and changes in band shapes and intensities. Temperature-dependent Raman spectra of single crystals of iodoform have been investigated, revealing pressure-induced shifts in vibrational frequency and providing data for calculating Grüneisen parameters.

Dispersion Curves and Symmetry Properties in the Brillouin Zone

The study of dispersion curves and symmetry properties within the Brillouin zone is crucial for understanding the lattice dynamics and vibrational modes of crystalline solids. For crystalline iodoform and deuteroiodoform, experimental data from Raman and far-infrared spectra of single crystals have been obtained at different temperatures to investigate these properties.

The vibrational assignment of iodoform has been discussed, and observed frequencies have been compared with calculated values for the center of the Brillouin zone (k=0). Several dispersion curves along lines of symmetry in the Brillouin zone have been calculated, and their symmetry properties are discussed in terms of irreducible representations of space groups. Selection rules for two-phonon transitions at critical points on the boundary of the Brillouin zone have also been obtained. Based on these analyses, side bands with multiplet structure observed in the C-H (or C-D in the case of this compound) stretching region are interpreted as combinations of the stretching mode with lattice modes for k ≠ 0.

Theoretical studies using first-principles calculations have also investigated the phonon dispersion curves of iodoform, particularly under high pressure, to understand its dynamical stability and vibrational features. The absence of imaginary frequency modes in the calculated phonon dispersion curves within the entire Brillouin zone indicates the dynamical stability of certain crystal structures under specific pressure conditions. The strongest C-H stretching vibrations observed in the high-energy region exhibit characteristics of a molecular crystal.

While the provided sources discuss dispersion curves and Brillouin zone properties primarily for iodoform, the principles and methods applied are directly relevant to this compound. Deuterium substitution leads to changes in atomic mass, which affects the vibrational frequencies and potentially the shape of the dispersion curves, particularly for modes involving the substituted atom. Comparative studies of iodoform and deuteroiodoform are specifically mentioned in the context of vibrational spectra and dispersion curves.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Formation Studies

UV-Vis spectroscopy is a valuable tool for studying electronic transitions and has been employed in the investigation of complex formation, including charge-transfer complexes. The technique relies on the absorption of ultraviolet and visible light, which promotes valence electrons to higher energy states. The presence of chromophores (functional groups with low excitation energy valence electrons) is typically required for significant absorption in this region.

In the context of complex formation, UV-Vis spectroscopy can provide evidence of interaction between molecules through the appearance of new absorption bands or shifts in existing bands. These changes in the spectrum are related to alterations in the electronic structure upon complex formation. For charge-transfer complexes, a new absorption band, known as a charge-transfer (CT) band, may appear, corresponding to the transfer of electron density from a donor molecule to an acceptor molecule.

Studies involving iodoform (CHI₃) have shown that it can participate in intermolecular interactions, including halogen bonding (I···N) and hydrogen bonding (C-H···N), particularly with electron-donating species like amines. UV-Vis spectroscopy has been used to investigate the formation of such complexes. For instance, the addition of certain amines to solutions containing iodoform resulted in an increase in absorption in the 300-400 nm range, which was attributed to the appearance of new absorption bands related to the formation of halogen-bonded complexes. These new bands are consistent with the formation of charge-transfer complexes.

Research findings on iodoform complexation using UV-Vis spectroscopy have included the determination of formation constants and thermodynamic parameters by analyzing the changes in absorbance as a function of concentration.

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond UV-Vis spectroscopy and studies of dispersion curves, other advanced spectroscopic techniques play a vital role in the structural elucidation and characterization of compounds like this compound. These techniques provide complementary information about molecular structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure and purity of organic compounds. For this compound (CDI₃), ¹H NMR is not applicable due to the replacement of hydrogen with deuterium. However, ¹³C NMR can provide information about the carbon environment. Deuterium NMR (²H NMR) is particularly useful for studying the dynamics and environment of the deuterium atom in this compound. Studies have used ²H NMR to determine deuteron (B1233211) quadrupole coupling constants in deuteroiodoform, providing insights into the electric field gradient at the deuterium nucleus.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman, is essential for identifying functional groups and studying molecular vibrations. As mentioned earlier, IR and Raman spectra of crystalline iodoform and deuteroiodoform have been studied to understand their vibrational assignments and lattice modes. Isotopic substitution with deuterium causes shifts in vibrational frequencies, particularly those involving the C-D bond, compared to the C-H bond in iodoform. These shifts provide valuable information for confirming the isotopic substitution and studying the specific vibrations involving the deuterium atom.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and confirmation of its chemical formula. For this compound, mass spectrometry would show a molecular ion peak corresponding to CDI₃, with a mass approximately one unit higher than that of CHI₃, confirming the presence of the deuterium atom. The fragmentation pattern can also provide structural information.

Isotopic Effects and Their Mechanistic Implications in Iodoform D Systems

Kinetic Isotope Effects (KIEs) in Reactions Involving Iodoform-d

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. faccts.de These effects are a powerful tool for probing reaction mechanisms, particularly in identifying the rate-determining step and the nature of the transition state. faccts.de The deuterium (B1214612) isotope effect, expressed as the ratio of the rate constant for the protium-containing compound (kH) to that for the deuterium-containing compound (kD), is commonly used. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. Secondary KIEs occur when the isotopic substitution is at a bond not directly broken or formed in the rate-determining step, but still influences the reaction rate through changes in hybridization or vibrational modes.

Influence of C-D Bond Strength on Reaction Kinetics

The C-D bond is slightly stronger and has a lower zero-point energy compared to the C-H bond. This difference in bond strength arises from the heavier mass of deuterium, which results in lower vibrational frequencies. faccts.de Breaking a stronger C-D bond requires more energy than breaking a C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than the analogous reactions involving a C-H bond, leading to a normal primary kinetic isotope effect (kH/kD > 1).

Deuterium Zero-Point Energy Effects on Reaction Rates

The zero-point energy (ZPE) is the lowest possible energy a molecule can possess, corresponding to its ground vibrational state. faccts.de ZPE is dependent on the vibrational frequencies of the molecular bonds, which are in turn dependent on the mass of the atoms involved. faccts.de Due to its larger mass, deuterium has a lower vibrational frequency and thus a lower ZPE compared to protium (B1232500) in a similar bonding environment. faccts.de

The difference in ZPE between the reactant and the transition state significantly influences the activation energy of a reaction. faccts.de For a reaction where the C-H or C-D bond is broken in the transition state, the difference in ZPE between the C-H and C-D bonds in the reactant contributes directly to the difference in activation energies for the protiated and deuterated species. faccts.de The lower ZPE of the C-D bond in the reactant means a larger energy input is required to reach the transition state compared to the C-H bond, resulting in a slower reaction rate for the deuterated compound and a normal KIE.

The magnitude of the KIE is related to the change in the sum of the zero-point energies of the relevant vibrational modes between the reactant and the transition state. Large primary KIEs (kH/kD typically between 2 and 8) are observed when the C-H/C-D bond is substantially broken in the transition state.

An example illustrating the concept of ZPE difference and its effect on relative rates is shown below, considering typical vibrational frequencies for C-H and C-D stretches:

| Bond | Typical Stretching Frequency (cm⁻¹) | Approximate ZPE (kcal/mol) | Relative Rate (at 300 K, simplified model) |

| C-H | ~2900 | ~4.15 | ~6.9 |

| C-D | ~2100 | ~3.00 | 1.0 |

Note: These values are illustrative and can vary depending on the specific molecular environment.

Application of this compound in Unraveling Reaction Mechanisms

This compound is a valuable tool in mechanistic investigations, particularly for reactions involving the cleavage of the C-H bond. By synthesizing and reacting this compound under the same conditions as non-deuterated iodoform (B1672029) and measuring the reaction rates, chemists can determine the kinetic isotope effect (kH/kD).

A significant primary KIE (kH/kD > 1) when using this compound indicates that the C-H bond (which becomes a C-D bond in this compound) is broken in the rate-determining step of the reaction. This information is crucial for distinguishing between different proposed reaction mechanisms. For instance, in a reaction mechanism involving the deprotonation of iodoform as the rate-determining step, a substantial primary deuterium kinetic isotope effect would be expected.

Conversely, a KIE close to 1 (kH/kD ≈ 1) suggests that the C-H bond cleavage is not involved in the rate-determining step. Small normal or inverse secondary isotope effects might still be observed due to changes in vibrational modes or hybridization at the carbon atom upon isotopic substitution, even if the C-D bond is not directly broken.

Studies involving deuterated haloforms, including this compound, have been used to investigate mechanisms of reactions such as base-catalyzed hydrogen exchange and elimination reactions. The magnitude of the observed KIE provides insights into the degree of C-H bond breaking in the transition state.

Structural Isotope Effects

Isotopic substitution can also lead to subtle changes in molecular structure, known as structural isotope effects. While the electronic structure remains largely unchanged, the difference in mass between isotopes affects the vibrational amplitudes and zero-point energies, which can influence average bond lengths, bond angles, and intermolecular interactions.

C-D Bond Length and Angle Perturbations

Although the equilibrium bond length is primarily determined by the electronic potential energy surface, which is unaffected by isotopic substitution, the average bond length determined experimentally (e.g., by diffraction methods) can be slightly different for C-D bonds compared to C-H bonds. This difference arises from the anharmonicity of the molecular vibrations. The heavier deuterium atom has a smaller vibrational amplitude than protium. In an anharmonic potential well, this leads to a slightly shorter average bond length for the C-D bond compared to the C-H bond.

Deuterium's Role in Intermolecular Interactions

Deuterium substitution can influence intermolecular interactions, including van der Waals forces and hydrogen bonding (although hydrogen bonding is less significant for the C-H bond in iodoform compared to more acidic protons). The changes in vibrational modes and amplitudes due to deuteration can affect the molecule's polarizability and instantaneous dipole moments, subtly altering dispersive forces.

Furthermore, in systems where weak hydrogen bonding or C-H...X interactions occur (where X is an electronegative atom), replacing hydrogen with deuterium can affect the strength and geometry of these interactions. The difference in zero-point energy of the bending vibrations, in particular, can influence the strength of such weak interactions. While C-H...I interactions in iodoform are relatively weak, the presence of three heavy iodine atoms and the single hydrogen (or deuterium) atom makes iodoform a molecule where subtle intermolecular forces can play a role in condensed phases and in interactions with solvents or other molecules. Studies on the vibrational relaxation of the C-D stretch in deuterated haloforms, including this compound, in different solvents highlight the influence of intermolecular interactions, such as charge-transfer complexes, on molecular dynamics. Deuterium isotope effects have also been observed in hydrophobic interactions, indicating that C-H/C-D bonds can be involved in interactions with nonpolar environments.

Spectroscopic Isotope Effects Beyond NMR Shifts

Isotopic substitution, such as the replacement of hydrogen (¹H) with deuterium (²H or D) in iodoform (CHI₃) to form this compound (CDI₃), is a powerful technique in spectroscopy for understanding molecular vibrations and dynamics. While Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to study isotope effects on chemical shifts, other spectroscopic methods, particularly vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy, also reveal significant isotopic effects. These effects arise primarily from the change in the reduced mass of the vibrating atoms, which directly influences the vibrational frequencies of the molecule.

In vibrational spectroscopy, the observed peaks correspond to the energy differences between vibrational states of a molecule. The frequency of a molecular vibration is proportional to the square root of the force constant of the bond divided by the reduced mass of the vibrating system. When a lighter isotope is replaced by a heavier one, the reduced mass increases, leading to a decrease in the vibrational frequency. This results in a redshift (shift to lower wavenumber) in the vibrational spectrum of the deuterated molecule compared to its protium analog.

For C-H bonds, the substitution of hydrogen by deuterium leads to a significant change in reduced mass because hydrogen is a light atom. This mass difference causes a substantial shift in the vibrational modes involving the C-H bond. Specifically, the stretching frequency of a C-D bond is lower than that of a C-H bond. Deuterium substitution can lead to an isotopic ratio (νH/νD) of vibrational frequencies corresponding to hydrogen/deuterium vibrations typically ranging from 1.35 to 1.41.

In the context of this compound (CDI₃) compared to iodoform (CHI₃), the most prominent spectroscopic isotope effects beyond NMR are observed in the vibrational modes involving the carbon-deuterium bond. The C-H stretching vibration in CHI₃, typically found around 3000 cm⁻¹, is expected to shift to a lower wavenumber in CDI₃ due to the increased mass of deuterium. Similarly, bending modes involving the C-D bond will also show altered frequencies compared to the C-H bending modes in CHI₃.

Studies on related deuterated compounds illustrate these principles. For instance, in thioformaldehyde (B1214467) (SCH₂) and its deuterated analog (CSDH), isotopic substitution alters the atomic masses, affecting reduced mass and bond strengths, which in turn influence vibrational frequencies. The vibrational frequencies of CSDH were observed to be different from SCH₂. Similarly, in water (H₂O) and its isotopologues (DHO, D₂O), the heavier deuterium atoms in D₂O result in higher reduced masses and consequently lower vibrational frequencies compared to H₂O.

While specific detailed research findings and data tables solely focused on the IR or Raman spectra of this compound compared directly to iodoform beyond the general principles were not extensively detailed in the provided search results, the established principles of vibrational isotope effects confirm that significant differences would be observed. The C-D stretching and bending modes of this compound would appear at lower frequencies in IR and Raman spectra compared to the corresponding C-H modes in iodoform. These shifts provide valuable information for identifying and characterizing the deuterated compound and for studying the nature of the C-D bond and its involvement in molecular vibrations.

Beyond IR and Raman, other spectroscopic techniques can also be influenced by isotopic substitution. For example, studies on the photolysis of iodoform using laser irradiation have investigated spectroscopic parameters, and while not specifically detailing isotope effects with this compound, such experiments could potentially reveal subtle differences in absorption or dissociation dynamics if the isotopic substitution influences these processes. Additionally, research into the optical properties of iodoform under pressure has been conducted, and while focused on pressure effects, isotopic substitution could introduce shifts in electronic transitions or absorption spectra under certain conditions due to changes in zero-point energy levels or vibrational coupling that might influence electronic states.

The study of spectroscopic isotope effects in this compound systems, particularly through vibrational spectroscopy, offers a direct way to probe the impact of deuterium substitution on molecular dynamics and bonding, complementing the information obtained from NMR spectroscopy.

Reaction Mechanisms and Kinetics Involving Iodoform D

Deuterium (B1214612) Labeling in the Haloform Reaction Mechanism Investigation

The haloform reaction is a chemical process that involves the exhaustive halogenation of a methyl ketone or a secondary alcohol containing a methyl group adjacent to the hydroxyl group, in the presence of a base, to yield a haloform and a carboxylate salt. The mechanism typically involves the base-catalyzed enolization of the methyl ketone, followed by halogenation at the alpha-carbon. This process repeats until all alpha-hydrogens are substituted by halogen atoms. The trihalogenated intermediate then undergoes cleavage by hydroxide (B78521) to produce the haloform and the carboxylate.

Deuterium labeling, specifically using Iodoform-d or studying the haloform reaction of a deuterated methyl ketone, can provide crucial information about the rate-determining step and the involvement of C-H (or C-D) bond cleavage. In the standard haloform reaction, the initial step involves the abstraction of an alpha-hydrogen by the base to form an enolate. If this C-H bond breaking is part of the rate-determining step, substituting hydrogen with deuterium would lead to a measurable primary kinetic isotope effect (kH/kD > 1).

While direct studies specifically detailing the use of this compound as a reactant to probe the haloform mechanism are less commonly documented than using deuterated substrates that form iodoform (B1672029), the principles of deuterium labeling in this reaction class are well-established. For instance, studying the rate of the iodoform reaction using a methyl ketone with deuterium atoms at the alpha position (e.g., CD₃COCH₃) would reveal if the initial deprotonation step is rate-limiting. A significant KIE would indicate that the C-D bond cleavage is involved in the slowest step of the reaction sequence.

Conversely, if this compound were to participate in a reaction where the C-D bond is broken in the rate-determining step, a primary KIE would be observed when comparing its reaction rate to that of CHI₃. This approach allows researchers to pinpoint steps involving the cleavage or formation of the bond to the labeled atom within complex reaction pathways.

Mechanistic Probes Using this compound in Organic Transformations

Deuterium-labeled compounds like this compound can serve as valuable mechanistic probes in a variety of organic transformations beyond the haloform reaction itself. Their utility lies in their ability to track the fate of the deuterium atom throughout a reaction sequence and to perturb reaction rates if the C-D bond is involved in the rate-limiting step.

For example, in reactions where iodoform acts as an iodinating agent or a source of radicals, using this compound could help elucidate the mechanism. If the reaction proceeds via a pathway involving the homolytic or heterolytic cleavage of the C-I bond, the deuterium label would remain with the methyl radical or carbanion fragment, allowing for tracing of this species. If, however, a mechanism involves the transient formation of a carbene species (e.g., CI₂), the fate of the deuterium atom would provide evidence for such an intermediate.

Furthermore, in complex multi-step reactions, incorporating this compound can help identify which step is rate-limiting. If a significant primary KIE is observed (kH/kD > 1 when comparing the reaction with CHI₃), it suggests that the cleavage of the C-D bond in this compound is occurring during or before the transition state of the rate-determining step. Conversely, a small or inverse KIE can provide information about pre-equilibrium steps or changes in hybridization around the carbon atom.

The application of this compound as a mechanistic probe often involves synthesizing the labeled compound and then subjecting it to the reaction conditions under investigation. Analysis of the reaction products, intermediates, and reaction rates, often using techniques like NMR spectroscopy (which can distinguish between ¹H and ²H) or mass spectrometry (which detects mass differences), provides the data needed to infer mechanistic details.

Quantitative Kinetic Studies with Deuterated Iodoform

Quantitative kinetic studies involving deuterated iodoform, such as this compound, are essential for understanding the detailed energy profile and transition states of reactions in which it participates. These studies typically involve measuring reaction rates under varying conditions and analyzing the effect of deuterium substitution on these rates.

Determination of Rate Constants and Orders of Reaction

Determining the rate constant and order of reaction with respect to this compound provides fundamental kinetic information. The rate law for a reaction describes how the rate depends on the concentration of reactants. For a reaction involving this compound, the rate law might take the form:

Rate = k [this compound]ᵃ [Reactant 2]ᵇ ...

where k is the rate constant, [this compound] and [Reactant 2] are the concentrations of the reactants, and 'a' and 'b' are the orders of the reaction with respect to each reactant.

Experimental methods for determining reaction orders and rate constants often involve the method of initial rates or by monitoring the concentration of reactants or products over time. By running experiments where the initial concentration of this compound is varied while keeping other reactant concentrations constant, the order 'a' can be determined. Similarly, varying the concentrations of other reactants allows for the determination of their respective orders.

Comparing the rate constant obtained for a reaction using this compound (kD) with that obtained using non-deuterated iodoform (kH) allows for the calculation of the kinetic isotope effect (kH/kD). A significant deviation of this ratio from unity indicates that the C-H (or C-D) bond is involved in the rate-determining step.

While specific rate constants and reaction orders for reactions of this compound are not extensively detailed in the provided search results, the general principles of chemical kinetics apply. Studies on the photolysis of iodoform, for instance, have investigated reaction orders with respect to light intensity and iodoform concentration. Applying similar methodologies to this compound would yield quantitative data on its reactivity.

Solvent Isotope Effects on Reaction Kinetics

Solvent isotope effects (SIEs) occur when the solvent in a reaction is changed from a protic solvent (e.g., H₂O, CH₃OH) to its deuterated analog (e.g., D₂O, CD₃OD). SIEs can provide information about the involvement of the solvent in the rate-determining step, particularly if the solvent acts as a general acid or base catalyst or is involved in proton transfer.

In reactions involving this compound, performing the reaction in different isotopic forms of the solvent (e.g., comparing rates in a non-deuterated solvent versus a deuterated solvent) can provide complementary information to substrate KIEs. If the reaction mechanism involves proton transfer steps mediated by the solvent, a significant SIE may be observed.

For example, if this compound were to undergo a base-catalyzed reaction in a protic solvent, and the solvent is involved in proton abstraction or donation in the rate-determining step, changing to a deuterated solvent would affect the reaction rate. The magnitude and direction of the SIE (kH₂O/kD₂O) can help distinguish between different types of solvent involvement, such as general acid/base catalysis versus specific acid/base catalysis.

Combining substrate KIEs (using this compound vs. CHI₃) with solvent isotope effects can provide a more comprehensive picture of the reaction mechanism, allowing researchers to dissect the contributions of C-H/C-D bond cleavage and solvent-mediated proton transfer processes.

Unimolecular and Bimolecular Reaction Dynamics of this compound

The study of reaction dynamics focuses on the detailed motion of atoms and molecules during a chemical reaction, including how energy is distributed and transferred. Unimolecular reactions involve a single molecule undergoing a transformation, while bimolecular reactions involve the collision and reaction of two species. lammpstube.com

Research into the reaction dynamics of iodoform has been conducted, particularly concerning its photolysis, which is a unimolecular decomposition process initiated by light absorption. Studies using techniques like femtosecond X-ray liquidography have visualized the C-I bond cleavage in iodoform in solution following photoexcitation, providing insights into the transient species formed and their subsequent behavior, such as geminate recombination and isomerization.

In the context of bimolecular reactions, this compound can participate as a reactant in various processes. For instance, it could undergo reactions with nucleophiles, bases, or radical species. Studies of the dynamics of such bimolecular collisions involving this compound could provide information about the interaction potential between the reacting partners and the energy flow during the reaction. While specific studies on the bimolecular reaction dynamics of this compound are not detailed in the provided results, the principles of studying reaction dynamics using isotopic substitution are applicable. By observing how the presence of deuterium affects collision outcomes, reaction cross-sections, and energy disposal in the products, researchers can gain deeper insights into the transition state and the forces governing the reaction.

Crystallographic and Solid State Investigations of Iodoform D

X-ray Structural Analysis of Iodoform-d Co-Crystals

X-ray structural analysis is a primary technique for determining the precise atomic arrangement within crystalline materials, including co-crystals formed by this compound. Co-crystals are multi-component crystals containing two or more neutral molecules in a definite stoichiometric ratio . Studying this compound in co-crystals allows for the investigation of how its molecular structure and isotopic substitution influence the formation and nature of intermolecular interactions within a mixed crystal lattice.

Halogen Bonding Interactions in Co-Crystal Architectures

Halogen bonding is a non-covalent interaction that occurs when there is an attractive force between an electrophilic region (σ-hole) on a halogen atom and a nucleophilic region on another molecule . Iodoform (B1672029), including its deuterated form, is a well-established halogen bond donor due to the presence of three iodine atoms, which can exhibit positive electrostatic potential regions (σ-holes) along the C-I bond axes .

In co-crystals, iodoform and this compound can engage in halogen bonding with various Lewis bases (nucleophilic acceptors). These interactions play a significant role in directing the assembly of molecules into specific crystal architectures . Studies on iodoform co-crystals with amines, such as hexamethylenetetramine and DABCO, have shown the formation of C-I···N halogen bonds . These interactions are typically characterized by contact distances shorter than the sum of the van der Waals radii of the interacting atoms and preferred angles, often close to 180° for the R-X···Y angle, where X is the halogen and Y is the acceptor atom .

The strength and geometry of halogen bonds in co-crystals can be influenced by the nature of the halogen bond acceptor and the surrounding crystal environment . X-ray diffraction studies provide the structural parameters necessary to characterize these interactions, including bond distances and angles, which can be used to infer their strength and directionality .

Hydrogen Bonding Network Analysis (C-D···I)

While iodoform is primarily recognized for its halogen bonding capabilities, the presence of the C-D bond in this compound allows for the investigation of deuterium (B1214612) bonding, a type of hydrogen bonding where deuterium is the bridging atom. In the context of this compound, C-D···I interactions can occur, where the deuterium atom forms a weak attractive interaction with an iodine atom on a neighboring molecule .

Studies on hydrogen bonding in iodoform (C-H···I) under high pressure have shown that these interactions can be enhanced with increasing pressure, influencing the material's behavior . By analogy, C-D···I interactions in this compound are also expected to play a role in its solid-state properties and co-crystal formation, potentially exhibiting subtle differences compared to C-H···I bonds due to the isotopic substitution. Analyzing these networks helps in understanding the interplay between different types of intermolecular forces in crystal engineering .

High-Pressure Crystallography of Iodoform (d- and h-forms)

High-pressure crystallography involves studying the crystal structure of materials under elevated pressure conditions. This technique can reveal pressure-induced structural changes, phase transitions, and modifications in intermolecular interactions . Studies on both hydrogenated (h-form, CHI₃) and deuterated (d-form, CDI₃) iodoform under high pressure provide insights into their mechanical properties and the role of C-H···I and C-D···I interactions in their high-pressure behavior.

Compressibility and Phase Transition Behavior

Iodoform is known to have high compressibility . High-pressure crystallographic studies using techniques like synchrotron radiation X-ray diffraction have been employed to investigate the compressibility and phase transition behavior of iodoform .

At ambient conditions, iodoform typically crystallizes in a hexagonal structure with the space group P6₃ . Under high pressure, molecular crystals can undergo phase transitions as molecules pack more closely and intermolecular interactions change w3schools.blogacs.org. Theoretical studies using density-functional theory have predicted a phase transition in iodoform from the α phase (P6₃) to a new polar monoclinic β phase (space group Cc) at approximately 40.1 GPa . This transition is associated with changes in the electronic structure and optical properties of the crystal .

Experimental high-pressure X-ray diffraction studies on iodoform up to 40 GPa have indicated structural stability within this pressure range, with no clear evidence of a phase transition observed . However, these studies did show anisotropic compressibility, with the c/a ratio of the hexagonal lattice changing with pressure .

Comparisons between the high-pressure behavior of this compound and iodoform can help elucidate the effect of isotopic substitution on compressibility and phase transition pressures. While specific high-pressure crystallographic data solely on this compound is less extensively reported in the immediate search results, studies on the vibrational spectra of iodoform and deutero iodoform single crystals at different temperatures suggest that isotopic substitution can influence lattice dynamics . Further high-pressure crystallographic studies directly on this compound would be valuable to fully understand any isotopic effects on its compressibility and phase transition behavior.

Pressure-Induced Changes in Intermolecular Interactions

Under high pressure, the distances between molecules decrease, leading to an enhancement of intermolecular interactions, including halogen bonds and hydrogen/deuterium bonds . In iodoform, the C-H···I hydrogen bonds become stronger with increasing pressure, as evidenced by shifts in the C-H stretching frequency observed in Raman spectroscopy studies under high pressure .

High-pressure crystallography allows for the direct measurement of changes in intermolecular distances and angles, providing structural evidence for the strengthening or weakening of specific interactions . For iodoform, studies at elevated pressures (e.g., 0.85 GPa and 2.15 GPa) have shown a shortening of I···I halogen bond distances and changes in intramolecular distances compared to ambient pressure conditions . This closer packing and enhanced interaction contribute to the observed compressibility .

Investigating this compound under high pressure would allow for a direct comparison of how pressure affects the C-D···I hydrogen bonds compared to the C-H···I bonds in the hydrogenated form. Differences in bond lengths, angles, and vibrational frequencies under pressure could provide insights into the subtle differences in strength and behavior between these isotopic hydrogen bonds. Theoretical calculations often complement experimental high-pressure studies to understand the nature and magnitude of these pressure-induced changes in intermolecular forces .

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on the understanding and manipulation of intermolecular interactions . This compound, with its ability to act as both a halogen bond donor (via iodine) and a potential deuterium bond donor (via deuterium), is a valuable building block in crystal engineering .

The principles of crystal engineering can be applied to design co-crystals of this compound with specific co-former molecules to create materials with tailored structures and properties . By selecting co-formers that can engage in complementary intermolecular interactions (e.g., Lewis bases for halogen bonding, or acceptors for deuterium bonding), researchers can control the self-assembly of molecules in the solid state .

The strong propensity of iodoform to form halogen bonds, particularly with nitrogen and oxygen acceptors, has been utilized in the design of various co-crystals . The inclusion of this compound in such systems allows for the investigation of isotopic effects on crystal packing and interaction strengths. Furthermore, the interplay between halogen bonding and hydrogen/deuterium bonding can be explored and potentially exploited in the design of more complex supramolecular architectures .

Crystal engineering with this compound can lead to the formation of crystalline materials with potentially interesting physical properties, such as non-linear optical properties, which have been noted for iodoform itself . The ability to control crystal structure through directed intermolecular interactions is fundamental to the development of new functional materials.

This compound as a Building Block for Supramolecular Assemblies

This compound, like its non-deuterated counterpart, serves as an effective building block for constructing supramolecular assemblies in the solid state. This capability stems primarily from the electrophilic nature of the iodine atoms along the extension of the C-I bond axis, a region known as the σ-hole. These σ-holes act as Lewis acidic sites, enabling the iodine atoms to engage in attractive interactions with electron-rich species (Lewis bases), a phenomenon termed halogen bonding (XB).

The directional nature of halogen bonds, characterized by preferred angles close to 180° for the R-X···Y angle (where R-X is the halogen bond donor and Y is the acceptor), makes them valuable for controlling molecular arrangement in crystals. Iodoform's three iodine atoms allow for multiple potential interaction sites, facilitating the formation of intricate networks.

Studies on iodoform have demonstrated its ability to form various supramolecular architectures when co-crystallized with different Lewis bases. For instance, co-crystallization with amines like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of distinct assemblies. These assemblies can manifest as zigzag chains, zero-dimensional (0D) clusters, one-dimensional (1D) chains, and two-dimensional (2D) layered structures.

In co-crystals of iodoform with TMPD, zigzag chains are formed through I-N halogen bonding involving two iodine atoms of each CHI₃ molecule and the amino groups of TMPD. The I-N distances in these 1:1 co-crystals were reported to be approximately 2.902 Å, significantly shorter than the sum of the van der Waals radii, with C-I-N angles close to linear (177.9°), characteristic features of halogen bonds. Discrete 2:1 complexes also show halogen bonds with slightly shorter lengths (2.842 Å) and angles of 172.4°.

With DABCO, iodoform forms assemblies linked by both I-N halogen bonds and C-H···N hydrogen bonds. Both interactions are close to linear (174.2° for XB, 177.1° for HB) and relatively short (2.756 Å for XB, 2.152 Å for HB). The shorter I-N distances observed in iodoform-DABCO associations compared to bromoform-DABCO associations highlight the stronger halogen bonding capability of iodine.

Design of Functional Co-Crystalline Materials

The design of functional co-crystalline materials utilizing this compound is intrinsically linked to its capacity for directed assembly through halogen bonding. Co-crystallization is a powerful technique to modify the solid-state properties of compounds without altering their molecular structure. By selecting appropriate co-formers that can engage in specific non-covalent interactions with this compound, it is possible to engineer materials with desired characteristics.

Halogen bonding involving this compound's iodine atoms provides a primary driving force and structural مدير for the formation of co-crystals. The strength and directionality of these interactions allow for rational design strategies. For instance, co-formers with strong Lewis basic sites, such as amines or anionic species, are effective partners for this compound in co-crystal formation.

Research on iodoform co-crystals demonstrates that the nature of the co-former and the stoichiometry of the components can influence the resulting crystal packing and, consequently, the material properties. The formation of 0D, 1D, or 2D networks, as observed with different amine co-formers, showcases the ability to control dimensionality through co-crystallization.

Beyond simple structural control, incorporating this compound into co-crystals can lead to functional materials. While direct examples with this compound are less documented than with iodoform, the principles are transferable. For example, co-crystals of iodoform with platinum(II) complexes have shown metal-involving halogen bonding, indicating the potential to create materials with interesting electronic or catalytic properties. The ability of iodoform to participate in both halogen and hydrogen bonding simultaneously, or in competition, adds another layer of complexity and tunability to co-crystal design.

The deliberate selection of co-formers that can form robust and predictable halogen-bonded synthons with this compound is crucial for the design of functional materials. Techniques such as single-crystal X-ray diffraction are essential for characterizing the resulting structures and understanding the intermolecular interactions. Computational methods, including Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), complement experimental studies by providing insights into the nature and strength of the halogen bonds and other interactions within the co-crystal lattice.

By leveraging the well-established halogen bonding capabilities of the triiodomethyl group, this compound offers a valuable platform for the design and synthesis of novel co-crystalline materials with tailored solid-state structures and potentially enhanced or unique functionalities.

Due to the limited availability of specific, detailed research findings on theoretical and computational chemistry studies focusing solely on this compound (Deuteroiodoform) within the accessible search results, it is not possible to generate a thorough and scientifically accurate article covering all the specified subsections of the provided outline (7.1.1, 7.1.2, 7.2.1, 7.2.2, 7.3) with the required level of detail and inclusion of data tables and research findings specifically for this deuterated compound. The search results primarily provide general information about Iodoform (CHI3) and basic identifiers for this compound (CDI3).

Theoretical and Computational Chemistry Studies on Iodoform D

Molecular Dynamics Simulations of Iodoform-d Systems

Intermolecular Interaction Dynamics

Computational methods, including Density Functional Theory (DFT), have been employed to study these interactions in iodoform (B1672029) crystals and in complexes involving iodoform . These calculations can provide insights into the nature and strength of these noncovalent forces. For instance, charge-transfer interactions and other noncovalent weak interactions in iodoform complexes have been explored using theoretical approaches . Molecular dynamics (MD) simulations have also been utilized to study the dynamic behavior of iodoform molecules, including their interactions within a solvent environment rsc.org.

While specific studies detailing the intermolecular interaction dynamics of this compound were not extensively found in the search results, the principles and computational techniques applied to iodoform are generally applicable to this compound. The substitution of hydrogen with deuterium (B1214612) can subtly influence the strength and dynamics of C-D···I hydrogen bonds compared to C-H···I bonds due to differences in vibrational modes and zero-point energy, which can be explored through dedicated computational studies.

Phase Behavior Simulations

The phase behavior of iodoform under varying conditions, particularly high pressure, has been investigated using theoretical and computational methods. First-principles calculations based on Density Functional Theory have been used to study the high-pressure phases and phase transitions of crystalline iodoform . These studies can predict structural changes and the conditions under which phase transitions occur .

For example, theoretical calculations have indicated that iodoform undergoes an insulator-to-metal transition at high pressure and transforms to a different crystalline phase . These simulations provide valuable data on the stability and structural evolution of iodoform under extreme conditions.

While direct simulations of the phase behavior of this compound were not prominently featured in the search results, the computational methodologies used for iodoform are transferable. Simulating the phase behavior of this compound would involve similar techniques, potentially revealing subtle differences in transition pressures or structural characteristics compared to iodoform due to the isotopic difference. General methods for simulating the phase behavior of complex fluids, which could be adapted for this compound, involve techniques like direct interfacial simulations and methods using spatial concentration autocorrelation functions osti.gov.

Quantum-Topological Analysis of Electron Density in this compound Crystals

Quantum-topological analysis of electron density, particularly using the Quantum Theory of Atoms in Molecules (QTAIM), is a powerful tool for understanding chemical bonding and intermolecular interactions in crystals . This method allows for the detailed analysis of electron density distribution, identifying bond critical points and characterizing the nature of interactions.

Studies on iodoform crystals and its complexes have successfully employed QTAIM analysis to investigate various interactions, including halogen bonds and even metal-involving halogen bonds . This analysis provides quantitative information about the electron density at critical points, offering insights into the strength and characteristics of these interactions . For instance, QTAIM topological analysis has been used to confirm the noncovalent nature of interactions and analyze charge transfer .

Advanced Research Applications of Iodoform D

Iodoform-d as a Tracer in Mechanistic Organic and Inorganic Chemistry

Deuterium (B1214612) labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. This compound, with its deuterium atom covalently bonded to the carbon, serves as a useful tracer in both organic and inorganic reaction studies. By introducing this compound into a reaction system and analyzing the location of the deuterium in the products, researchers can gain insights into bond-breaking and bond-forming processes, as well as the involvement of hydrogen/deuterium transfer steps.

Mechanistic studies often involve monitoring reaction kinetics and identifying intermediates. Deuterium kinetic isotope effects (KIEs), which compare the reaction rate of a compound with hydrogen to its deuterated analog, can provide crucial information about the transition state of a reaction. If a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium will typically result in a slower reaction rate (a primary KIE). This compound can be employed in such studies to probe mechanisms involving the cleavage of the carbon-deuterium bond or the transfer of a deuterium atom.

In organic chemistry, this compound could be used to study reactions where a triiodomethyl group or a derived species is involved, such as carbene insertions or radical reactions initiated by the cleavage of a C-I bond . For instance, investigations into the mechanism of reactions involving diiodomethyl radicals (•CDI₂) or iodocarbenes (:CDI) generated from this compound can utilize deuterium tracing to understand the pathways of these reactive intermediates.

In inorganic chemistry, this compound can be used to investigate reactions involving metal complexes where the CD₃ group interacts with the metal center or other ligands. This can include studies of oxidative addition, reductive elimination, or ligand transformation mechanisms where the fate of the deuterated methyl group is key to understanding the reaction pathway.

Applications in Advanced NMR Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation and studying molecular dynamics. The presence of deuterium in this compound offers specific advantages in advanced NMR methodologies. Deuterium (²H) is NMR active and has a different resonance frequency and spin compared to protium (B1232500) (¹H).

Using this compound as a solvent or as a labeled component allows for simplified ¹H NMR spectra of other proton-containing analytes, as the deuterium signal does not interfere with the ¹H signals. This is particularly useful when studying complex mixtures or molecules with overlapping ¹H resonances.

Furthermore, the deuterium nucleus can be directly observed using ²H NMR spectroscopy. This provides specific information about the environment of the deuterium atom in this compound and any products derived from it. Techniques such as 2D NMR experiments, including HSQC (Heteronuclear Single Quantum Correlation) or HMBC (Heteronuclear Multiple Bond Correlation), can correlate the deuterium signal with signals from other nuclei (like ¹³C or ¹H, if present in the molecule), providing detailed structural information and confirming the incorporation of deuterium.

Deuterium labeling, as provided by compounds like this compound, is also valuable in diffusion-ordered spectroscopy (DOSY) NMR, which separates signals based on diffusion coefficients, providing information about molecular size and interactions in solution.

Deuterium Labeling for Investigating Biosynthetic Pathways (Conceptual)

While direct biological applications of this compound are limited due to potential toxicity concerns associated with iodinated compounds, the concept of using deuterium labeling, as exemplified by this compound and its derivatives, is highly relevant to investigating biosynthetic pathways.

In the study of how living organisms synthesize natural products and other biomolecules, stable isotopes like deuterium are used as metabolic tracers. A deuterated precursor molecule is introduced into a biological system (e.g., cell culture, plant, or organism). The organism metabolizes this labeled precursor, incorporating the deuterium into the newly synthesized molecules. By isolating these products and analyzing the position and enrichment of deuterium using techniques like NMR spectroscopy or mass spectrometry, researchers can map the sequence of enzymatic reactions and intermediates involved in the biosynthetic pathway.